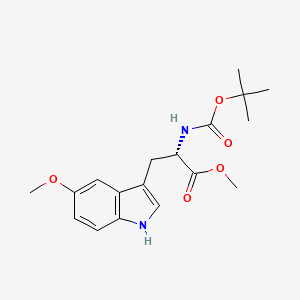

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate

Beschreibung

BenchChem offers high-quality Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTNFPWKYFSEAE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693910 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235346-28-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-5-methoxy-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate

This technical guide provides a detailed exploration of the synthesis of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate, a valuable building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction: Significance and Applications

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate, also known as N-Boc-L-5-methoxytryptophan methyl ester, is a protected derivative of the naturally occurring amino acid 5-methoxytryptophan. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allows for selective transformations at other positions of the molecule. This makes it a crucial intermediate in the synthesis of a wide range of biologically active compounds, including peptides and complex indole alkaloids. The 5-methoxy substitution on the indole ring is a key feature in many pharmacologically active molecules, including melatonin and its analogs, which are known for their role in regulating circadian rhythms.[1][2]

Synthetic Strategy: A Two-Step Approach from L-5-Methoxytryptophan

The most common and efficient route for the synthesis of the title compound involves a two-step process starting from commercially available L-5-methoxytryptophan. This strategy focuses on:

-

Esterification of the carboxylic acid to form the methyl ester.

-

Protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

This sequence is generally preferred to minimize potential side reactions and to facilitate purification of the intermediates and the final product.

Experimental Protocols

Part 1: Methyl Esterification of L-5-Methoxytryptophan

The initial step involves the conversion of the carboxylic acid moiety of L-5-methoxytryptophan to its corresponding methyl ester. A common and effective method for this transformation is the use of thionyl chloride in methanol.

Reaction Scheme:

Caption: Esterification of L-5-Methoxytryptophan

Detailed Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend L-5-methoxytryptophan (1.0 eq.) in anhydrous methanol (10 mL per gram of amino acid).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension. The addition should be performed carefully to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is the hydrochloride salt of L-5-methoxytryptophan methyl ester. This crude product can often be used in the next step without further purification. For long-term storage or higher purity, the product can be recrystallized from methanol/diethyl ether.

Causality of Experimental Choices:

-

Thionyl Chloride/Methanol: This reagent system is highly effective for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl and the reactive esterifying agent. The acidic conditions also protonate the amine, preventing its reaction.

-

Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and the product ester.

Part 2: N-Boc Protection

The second step involves the protection of the primary amine of the methyl ester with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

Caption: N-Boc Protection

Detailed Protocol:

-

Reaction Setup: Dissolve the L-5-methoxytryptophan methyl ester hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2.5 eq.), to neutralize the hydrochloride salt and facilitate the reaction.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white or off-white solid.

Causality of Experimental Choices:

-

(Boc)₂O: This is the most common and efficient reagent for the introduction of the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Base: The presence of a base is essential to deprotonate the ammonium salt and to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield | Purity |

| 1 | L-5-Methoxytryptophan | L-5-Methoxytryptophan Methyl Ester Hydrochloride | SOCl₂ | Methanol | >95% | >98% |

| 2 | L-5-Methoxytryptophan Methyl Ester Hydrochloride | Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate | (Boc)₂O, Et₃N | Dichloromethane | 85-95% | >99% (after chromatography) |

Quality Control: Ensuring Stereochemical Integrity

The stereochemical purity of the final product is paramount, especially in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method to determine the enantiomeric excess (e.e.) of the synthesized compound.[3][4]

Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a Cinchona alkaloid or a polysaccharide derivative, is typically used.[3]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact composition may need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm) is suitable.

By comparing the retention times of the synthesized product with those of a racemic standard, the enantiomeric excess can be accurately determined.

Conclusion

The synthesis of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate from L-5-methoxytryptophan is a well-established and efficient process. The two-step sequence of esterification followed by N-Boc protection provides the target compound in high yield and purity. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a product suitable for further synthetic applications. The use of chiral HPLC is critical to verify the enantiomeric integrity of the final product, a crucial parameter for its use in the development of chiral drugs and other advanced materials.

References

-

Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015). National Institutes of Health. [Link]

-

Marchant, R. H., & Harvey, D. G. (1951). 395. The synthesis of 5- and 7-methoxytryptophan, and of some derivatives. Journal of the Chemical Society (Resumed), 1808. [Link]

-

Carlier, P. R., Lam, P. C.-H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of Organic Chemistry, 67(17), 6256–6259. [Link]

-

Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). National Institutes of Health. [Link]

-

Reddy, R., Jaquith, J. B., Neelagiri, V. R., Saleh-Hanna, S., & Durst, T. (2002). Asymmetric synthesis of the highly methylated tryptophan portion of the hemiasterlin tripeptides. Organic Letters, 4(5), 695–697. [Link]

-

N-Boc-l-tryptophan methyl ester. Organic Syntheses. [Link]

-

Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. (2012). Journal of the American Chemical Society. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

- Preparation method of L-N-Boc-high tryptophan methyl ester. (2013).

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2022). Semantic Scholar. [Link]

- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. (1993).

-

Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2022). Chemical Science. [Link]

-

Catalytic asymmetric synthesis of the central tryptophan residue of celogentin C. (2003). PubMed. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry. [Link]

-

Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Chemistry and Biosynthesis of Melatonin. (2021). Encyclopedia.pub. [Link]

-

Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. (2018). ResearchGate. [Link]

- Preparation method of melatonin. (2021).

-

Asymmetric Synthesis of Tryptophan Driviatives and Its Application to Streamlined Synthesis of Tryprosatain A and B. (2012). Semantic Scholar. [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health. [Link]

-

2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. (1993). PubMed. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). PubMed Central. [Link]

- Method for preparing N-substituted-L-methyl tryptophan ester. (2011).

-

N-Boc-5-hydroxytryptophan Methyl Ester. CRO Splendid Lab Pvt. Ltd. [Link]

-

-

The synthesis of 5- and 7-methoxytryptophan, and of some derivatives. Semantic Scholar. [Link]

-

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. CN110818610B - Preparation method of melatonin - Google Patents [patents.google.com]

- 3. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

A Senior Application Scientist's In-depth Technical Guide to Boc-L-5-methoxytryptophan Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-5-methoxytryptophan methyl ester is a cornerstone building block in contemporary medicinal chemistry and peptide synthesis. The strategic placement of the methoxy group on the indole scaffold, combined with the orthogonal protection afforded by the tert-butyloxycarbonyl (Boc) and methyl ester moieties, offers a versatile platform for the synthesis of complex molecular architectures. This guide moves beyond a simple recitation of facts, providing a deep dive into the causality behind the chemical properties and experimental protocols associated with this compound. Herein, we will explore its synthesis, purification, characterization, and applications, with a focus on empowering researchers to utilize this reagent with a high degree of confidence and success.

Molecular Architecture and Physicochemical Landscape

The utility of any chemical reagent is fundamentally dictated by its structure and resulting physical properties. Boc-L-5-methoxytryptophan methyl ester, with the systematic IUPAC name (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate, is no exception. The Boc group on the alpha-amino function provides robust protection that is readily cleaved under acidic conditions, while the methyl esterification of the carboxyl group allows for selective deprotection and subsequent amide bond formation. The electron-donating 5-methoxy group on the indole ring not only influences the nucleophilicity of the indole nitrogen but also serves as a potential vector for tailoring the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

A comprehensive understanding of its physicochemical properties is paramount for its effective deployment in the laboratory, guiding critical decisions on solvent selection, reaction conditions, and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂O₅ | Calculated |

| Molecular Weight | 348.39 g/mol | Calculated |

| Appearance | White to off-white powder | |

| Melting Point | 148 - 153 °C | |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | General knowledge |

| Storage | 2-8°C, protect from light |

Synthesis and Purification: A Protocol Built on Chemical Principles

The synthesis of Boc-L-5-methoxytryptophan methyl ester is a well-established, two-step process commencing with the commercially available L-5-methoxytryptophan. The following protocol is presented not merely as a series of steps, but as a workflow rooted in the principles of organic chemistry.

Step-by-Step Synthesis Protocol

Step 1: Fischer Esterification of the Carboxylic Acid

The initial transformation focuses on the protection of the carboxylic acid moiety as a methyl ester. This is a critical maneuver to prevent unwanted side reactions during the subsequent Boc-protection of the amino group.

-

Underlying Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction. The use of a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. Thionyl chloride serves as a convenient in situ source of HCl, the acid catalyst.

-

Under an inert atmosphere (e.g., Nitrogen or Argon), suspend L-5-methoxytryptophan (1.0 equivalent) in anhydrous methanol (approximately 10 mL per gram of amino acid).

-

Immerse the reaction vessel in an ice bath to cool the suspension to 0 °C. This is crucial for controlling the exothermic reaction upon the addition of thionyl chloride.

-

Add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, remove the methanol under reduced pressure to afford the crude L-5-methoxytryptophan methyl ester hydrochloride salt as a solid. This crude product is typically of sufficient purity for the next step.

Step 2: Boc Protection of the α-Amino Group

With the carboxylic acid protected, the focus shifts to the protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O).

-

Underlying Principle: The reaction proceeds via nucleophilic attack of the free amino group on one of the carbonyl carbons of the Boc anhydride. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the hydrochloride salt and to scavenge the proton generated during the reaction, driving the reaction to completion.

-

Dissolve the crude L-5-methoxytryptophan methyl ester hydrochloride salt in dichloromethane (DCM) (approximately 15 mL per gram).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 equivalents) dropwise. An excess of the base is used to ensure complete neutralization and to provide a sufficiently basic environment.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, the workup is designed to remove the excess reagents and byproducts. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and brine (to reduce the water content in the organic layer).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-L-5-methoxytryptophan methyl ester.

Purification Strategy: Isolating the Target Molecule

The crude product is readily purified by flash column chromatography on silica gel, a technique that separates compounds based on their differential polarity.

-

Underlying Principle: The Boc-protected amino ester is a moderately polar compound. A solvent system of ethyl acetate and hexanes is ideal, as the polarity can be fine-tuned by adjusting the ratio of the two solvents.

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better separation.

-

Carefully load the silica-adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the proportion of the more polar ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield Boc-L-5-methoxytryptophan methyl ester as a white to off-white solid.

Visualizing the Synthesis Workflow

Caption: A streamlined workflow for the synthesis and purification of Boc-L-5-methoxytryptophan methyl ester.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized material is a cornerstone of scientific integrity. The following data are predictive and based on the known spectra of related compounds.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for all components of the molecule. The aromatic protons of the indole ring will appear between δ 6.8 and 7.2 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The methyl ester protons will also be a sharp singlet at approximately δ 3.7 ppm. The α-proton of the amino acid backbone will be a multiplet around δ 4.6 ppm, and the β-protons will be multiplets around δ 3.2 ppm. The nine protons of the Boc group will present as a characteristic singlet at δ 1.4 ppm.

-

Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 349.17 and a sodium adduct [M+Na]⁺ at m/z 371.15.

Applications in the Vanguard of Research and Development

The unique structural features of Boc-L-5-methoxytryptophan methyl ester make it a highly sought-after intermediate in several areas of chemical and pharmaceutical science.

Peptide Synthesis

This compound is a fundamental building block in both solid-phase and solution-phase peptide synthesis. The Boc group offers reliable protection of the N-terminus during peptide coupling reactions and can be cleanly removed with moderate acids like trifluoroacetic acid (TFA). The methyl ester allows for selective deprotection at the C-terminus, typically via saponification, to enable further chain elongation.

A Scaffold for Tryptophan Analogs in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, and the 5-methoxy-substituted tryptophan moiety is a key component of numerous biologically active molecules. This compound serves as an ideal starting material for the synthesis of novel tryptophan analogs. The methoxy group can be used to modulate the electronic properties and metabolic stability of the indole ring, or it can serve as a synthetic handle for further functionalization, enabling the exploration of structure-activity relationships (SAR).

Prudent Laboratory Handling and Safety

Adherence to standard laboratory safety protocols is essential when working with Boc-L-5-methoxytryptophan methyl ester.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fine powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) and protect from light to ensure its long-term stability.

Concluding Remarks

Boc-L-5-methoxytryptophan methyl ester is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its predictable reactivity, coupled with its versatile structural features, provides a reliable platform for the synthesis of novel peptides and small molecules with therapeutic potential. This guide has aimed to provide not just the "what" and "how," but the "why" behind the chemical properties and protocols associated with this compound, empowering researchers to utilize it to its full potential in their scientific endeavors.

References

An In-Depth Technical Guide to the Physicochemical Properties of N-Boc-5-methoxytryptophan Methyl Ester

Introduction

N-Boc-5-methoxytryptophan methyl ester is a pivotal derivative of 5-methoxytryptophan, a naturally occurring metabolite of the essential amino acid tryptophan.[1][2] Its strategic importance in medicinal chemistry and drug development cannot be overstated. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the esterification of the carboxylic acid to its methyl ester form grant this molecule enhanced stability and specific reactivity.[3] These modifications make it an ideal building block for complex peptide synthesis and a versatile precursor for creating analogues of neuroactive compounds like serotonin and melatonin.[3]

This guide provides an in-depth exploration of the essential physicochemical properties of N-Boc-5-methoxytryptophan methyl ester. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental methodologies, offers field-proven insights for data interpretation, and provides self-validating protocols to ensure the integrity of your results.

Section 1: Core Molecular and Physical Attributes

The foundational step in working with any chemical entity is to understand its fundamental properties. These attributes are critical for everything from reaction stoichiometry calculations to preliminary assessments of purity and stability. The data presented below is based on the analysis of its constituent functional groups and data from closely related analogues, such as N-Boc-L-tryptophan methyl ester.[3][4][5]

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₈H₂₄N₂O₅ | Derived by adding a Boc group (C₅H₉O₂) and a methyl group (CH₃) to 5-methoxytryptophan (C₁₂H₁₄N₂O₃) and removing two hydrogen atoms and one oxygen atom from the respective condensation reactions. |

| Molecular Weight | 348.40 g/mol | This calculated value is essential for all quantitative work, including reagent measurement and yield calculations. It serves as the basis for mass spectrometry validation. |

| Appearance | White to off-white powder | Predicted based on the appearance of similar protected amino acids like N-Boc-L-tryptophan methyl ester.[3] Any significant deviation (e.g., dark coloration) may indicate impurity or degradation. |

| Storage Conditions | 2-8°C, desiccated | Recommended based on the standard practice for protected amino acids to prevent hydrolysis of the ester and potential degradation of the Boc group.[3] |

Section 2: Spectroscopic and Physicochemical Characterization

A comprehensive characterization using orthogonal analytical techniques is non-negotiable for verifying the identity, structure, and purity of a compound. This section provides both the "how" and the "why" for each critical analytical method.

Melting Point Analysis

Expertise & Experience: The melting point is more than just a physical constant; it is a rapid and reliable indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.

Self-Validating Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvent, which can artificially depress the melting point.

-

Loading: Finely powder a small amount of the sample. Pack the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transmission.

-

Calibration: Before measurement, calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Heat rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute. This slow rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, purification (e.g., recrystallization, chromatography), and formulation. The Boc group and methyl ester increase the lipophilicity compared to the parent amino acid, predicting good solubility in moderately polar organic solvents.

Self-Validating Protocol for Qualitative Solubility Assessment:

-

Solvent Selection: Prepare a panel of representative solvents, including:

-

Protic Polar: Water, Methanol

-

Aprotic Polar: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile

-

Moderately Polar: Dichloromethane (DCM), Ethyl Acetate

-

Non-Polar: Hexanes, Toluene

-

-

Procedure:

-

To 1-2 mg of the compound in a small test tube, add the chosen solvent dropwise (approx. 0.1 mL increments).

-

After each addition, vortex the mixture for 30 seconds.

-

Observe and classify the solubility:

-

Freely Soluble: Clear solution forms with < 0.5 mL.

-

Soluble: Clear solution forms with 0.5 - 1.0 mL.

-

Slightly Soluble: Some, but not all, material dissolves in 1.0 mL.

-

Insoluble: No visible dissolution in 1.0 mL.

-

-

-

Causality: This systematic approach provides a practical solubility spectrum, guiding subsequent experimental design. For instance, finding a solvent in which the compound is soluble when hot but sparingly soluble when cold is the key to a successful recrystallization procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The predicted chemical shifts below are based on the known structure and reference data for similar compounds.[1]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |

| Boc (t-butyl) | ~1.45 (s, 9H) | ~80.0 (C), ~28.5 (CH₃) | A large singlet at ~1.45 ppm integrating to 9 protons is a hallmark of the Boc group. |

| Methyl Ester (CH₃) | ~3.70 (s, 3H) | ~52.5 | A sharp singlet integrating to 3 protons, characteristic of a methyl ester. |

| Methoxy (OCH₃) | ~3.85 (s, 3H) | ~56.0 | A singlet for the 3 methoxy protons on the indole ring. |

| Alpha-CH | ~4.60 (m, 1H) | ~54.0 | A multiplet due to coupling with the beta-protons and the N-H proton. |

| Beta-CH₂ | ~3.25 (m, 2H) | ~28.0 | Multiplets resulting from diastereotopic protons coupling with the alpha-proton. |

| Indole N-H | ~8.10 (br s, 1H) | - | A broad singlet, which can exchange with D₂O. |

| Aromatic C-H | 6.80-7.60 (m, 4H) | 100-137 | Complex multiplet pattern characteristic of the substituted indole ring system. |

| Carbonyls (C=O) | - | ~155.5 (Boc), ~172.5 (Ester) | Two distinct signals in the downfield region of the ¹³C spectrum. |

Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for moderately polar, non-acidic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (0.00 ppm).

-

Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. For enhanced structural confirmation, perform 2D NMR experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations).

-

Verification: The integration of the ¹H signals must correspond to the number of protons in the proposed structure. The presence of all expected carbons in the ¹³C spectrum and the correlations in 2D spectra provide a self-validating data set that confirms the molecular structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups. The vibrational frequencies of specific bonds provide a molecular "fingerprint."

Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Significance |

| ~3400 | N-H Stretch | Indole N-H | Confirms the presence of the indole ring. |

| ~3350 | N-H Stretch | Boc Amide N-H | Confirms the presence of the carbamate group. |

| 2850-3000 | C-H Stretch | Aliphatic (Boc, Me, etc.) | Indicates the saturated portions of the molecule. |

| ~1745 | C=O Stretch | Methyl Ester | A strong, sharp absorption characteristic of an ester carbonyl. |

| ~1705 | C=O Stretch | Boc Carbamate | A strong absorption for the carbamate carbonyl, usually at a slightly lower frequency than the ester. |

| 1500-1600 | C=C Stretch | Aromatic Ring | Indicates the presence of the indole aromatic system. |

| 1150-1250 | C-O Stretch | Ester & Carbamate | Strong absorptions confirming the C-O single bonds in these groups. |

Self-Validating Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Interpretation: The presence of the two distinct carbonyl peaks (ester and carbamate) and the N-H stretches provides strong, self-validating evidence for the key functional groups of the target molecule.

Section 3: Experimental and Logic Workflows

To ensure clarity and reproducibility, the following diagrams outline the logical flow for the characterization and validation of N-Boc-5-methoxytryptophan methyl ester.

Caption: General workflow for the physicochemical characterization of the compound.

Caption: Step-by-step logic for structural confirmation using NMR spectroscopy.

References

-

ResearchGate. ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and... Available at: [Link]

-

National Center for Biotechnology Information. 5-Methoxytryptophan. PubChem Compound Summary for CID 151018. Available at: [Link]

- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

-

CRO Splendid Lab Pvt. Ltd. N-Boc-5-hydroxytryptophan Methyl Ester. Available at: [Link]

-

National Center for Biotechnology Information. Boc-trp-ome. PubChem Compound Summary for CID 7021503. Available at: [Link]

-

Organic Syntheses. N-Boc-l-tryptophan methyl ester. Available at: [Link]

-

CDN. Infrared Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

SpectraBase. gly-gly, N-Isopropyloxycarbonyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

Sources

- 1. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-L-tryptophan, 25197-96-0, High-Purity, SMB00930, Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-L-tryptophan methyl ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Boc-trp-ome | C17H22N2O4 | CID 7021503 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate

Introduction: The Significance of a Protected Tryptophan Derivative

Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate is a chemically protected derivative of the amino acid 5-methoxytryptophan. This compound holds significance in the field of peptide synthesis and drug development. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function prevents unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid group.[1][2][3] The 5-methoxyindole moiety is a key structural feature in various biologically active molecules, including the neurohormone melatonin.[4] Accurate and unambiguous structure elucidation is a critical first step in ensuring the quality and purity of this building block for its use in further chemical synthesis.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate. We will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and chiral high-performance liquid chromatography (HPLC), explaining not just the procedural steps but the scientific rationale behind each technique.

The Analytical Workflow: A Multi-faceted Approach to Structure Confirmation

The structure elucidation of a molecule like Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate is not reliant on a single technique but rather a synergistic combination of different analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: A typical workflow for the synthesis, purification, and comprehensive structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the molecular skeleton, the connectivity of atoms, and the stereochemistry.[5][6][7]

Expected ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.0 | br s | - |

| Aromatic (C4-H) | ~7.2 | d | ~8.5 |

| Aromatic (C6-H) | ~6.8 | dd | ~8.5, 2.5 |

| Aromatic (C7-H) | ~7.1 | d | ~2.5 |

| Indole C2-H | ~7.0 | s | - |

| α-CH | ~4.5 | m | - |

| β-CH₂ | ~3.2 | m | - |

| Methoxy (-OCH₃) | ~3.8 | s | - |

| Methyl Ester (-OCH₃) | ~3.7 | s | - |

| Boc (-C(CH₃)₃) | ~1.4 | s | - |

| Amide N-H | ~5.0 | d | ~8.0 |

Chemical shifts are predicted based on data for similar structures like 5-methoxytryptophan and other N-Boc protected amino acids and may vary depending on the solvent and concentration.[8]

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester C=O | ~172 |

| Boc C=O | ~155 |

| Indole C5 (with -OCH₃) | ~154 |

| Indole C7a | ~131 |

| Indole C3a | ~128 |

| Indole C2 | ~123 |

| Indole C7 | ~112 |

| Indole C4 | ~112 |

| Indole C3 | ~110 |

| Indole C6 | ~100 |

| Boc quaternary C | ~80 |

| α-CH | ~55 |

| Methoxy (-OCH₃) | ~56 |

| Methyl Ester (-OCH₃) | ~52 |

| β-CH₂ | ~28 |

| Boc (-C(CH₃)₃) | ~28 |

These are approximate chemical shifts based on known values for similar indole and N-Boc structures.[4]

2D NMR for Unambiguous Assignments

To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons, for instance, from the α-CH to the β-CH₂ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, providing a clear map of which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular framework, for example, by correlating the β-CH₂ protons to the indole C2 and C3 carbons.

Sources

- 1. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]

- 7. youtube.com [youtube.com]

- 8. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of N-Boc-5-methoxytryptophan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the stability and optimal storage conditions for N-Boc-5-methoxytryptophan methyl ester, a critical building block in the synthesis of complex pharmaceutical agents. Understanding the chemical vulnerabilities of this compound is paramount to ensuring its integrity, purity, and performance in drug discovery and development workflows. This document moves beyond a simple recitation of storage temperatures to provide a detailed rationale for handling and stability testing, grounded in the inherent chemical properties of the molecule.

Introduction: The Significance of N-Boc-5-methoxytryptophan Methyl Ester

N-Boc-5-methoxytryptophan methyl ester is a protected amino acid derivative that plays a crucial role in the synthesis of a variety of bioactive molecules, including peptides and indole alkaloids. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled and specific chemical reactions, making it a valuable intermediate in multi-step synthetic pathways. The 5-methoxy substitution on the indole ring is a key feature found in numerous neurologically active compounds. Given its importance, maintaining the stability of this reagent is essential for reproducible and successful synthetic outcomes.

Chemical Profile and Inherent Instabilities

A thorough understanding of the stability of N-Boc-5-methoxytryptophan methyl ester begins with an analysis of its constituent functional groups and their susceptibilities to degradation.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₄ | N/A |

| Molecular Weight | 334.37 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | Not widely reported | N/A |

The molecule's stability is primarily influenced by three key structural features: the N-Boc protecting group, the methyl ester, and the 5-methoxyindole ring system.

The Acid-Labile N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of chemical conditions. However, it is intentionally designed to be labile under acidic conditions.[1] The mechanism of acidic deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1] This inherent acid sensitivity means that exposure to even mild acidic conditions during storage or handling can lead to the premature removal of the Boc group, resulting in the formation of 5-methoxytryptophan methyl ester as an impurity.

The Base-Labile Methyl Ester

The methyl ester protecting group on the carboxylic acid is susceptible to hydrolysis under basic conditions.[2] This saponification reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt and methanol. The presence of basic impurities in solvents or on storage container surfaces can catalyze this degradation, leading to the formation of N-Boc-5-methoxytryptophan.

The Photosensitive 5-Methoxyindole Ring

The indole nucleus, particularly when substituted with an electron-donating group like a methoxy group at the 5-position, is an electron-rich aromatic system. This makes it susceptible to oxidation.[3] Furthermore, indole derivatives are known to be sensitive to light, particularly UV radiation.[4] Exposure to light can lead to the formation of radical species and subsequent degradation into a complex mixture of products.[4] The 5-methoxy group can further enhance this photosensitivity.

Recommended Storage and Handling Conditions

Based on the chemical vulnerabilities outlined above, the following storage and handling conditions are recommended to maintain the integrity of N-Boc-5-methoxytryptophan methyl ester:

-

Temperature: Store in a freezer, typically at -20°C. Lower temperatures slow down the rate of all potential degradation reactions.

-

Light: Protect from light at all times. Store in an amber vial or a container wrapped in aluminum foil. Conduct all manipulations in a fume hood with the sash down to minimize exposure to ambient light.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere of argon or nitrogen. This will minimize the risk of oxidative degradation of the indole ring.

-

Moisture: Store in a tightly sealed container in a desiccated environment to prevent hydrolysis of the ester and potential acid-catalyzed deprotection of the Boc group (if acidic impurities are present).

Stability Testing: A Proactive Approach

To ensure the quality of N-Boc-5-methoxytryptophan methyl ester, particularly for use in cGMP environments, a comprehensive stability testing program is essential. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the ICH.[5] These studies deliberately expose the compound to harsh conditions to accelerate degradation and provide insight into its intrinsic stability.[6] A well-designed forced degradation study for N-Boc-5-methoxytryptophan methyl ester should include the following conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C). This will primarily target the N-Boc group.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature. This will primarily target the methyl ester.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. This will target the indole ring.

-

Thermal Degradation: Exposure of the solid material to elevated temperatures (e.g., 80°C).

-

Photostability: Exposure of the solid material and a solution to a light source that emits both visible and UV light, as specified in ICH guideline Q1B.[3] A dark control should be run in parallel.

The goal of these studies is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5] This level of degradation is sufficient to identify and characterize the major degradation products without completely consuming the parent compound.[5]

Experimental Protocol: Forced Degradation of N-Boc-5-methoxytryptophan Methyl Ester

Below is a detailed, step-by-step methodology for conducting a forced degradation study.

dot

Caption: Experimental workflow for the forced degradation study.

Stability-Indicating Analytical Method

A crucial component of any stability study is a validated, stability-indicating analytical method. For N-Boc-5-methoxytryptophan methyl ester, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective choice.

Key Considerations for HPLC Method Development:

-

Column: A C18 column is a good starting point for the separation of this relatively nonpolar molecule and its potential degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound from its more polar degradation products.

-

Detection: The indole chromophore allows for sensitive UV detection. A wavelength of around 280 nm is typically a good starting point for tryptophan derivatives.

-

Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Potential Degradation Pathways

Based on the forced degradation studies, the following degradation pathways can be anticipated:

dot

Caption: Potential degradation pathways of N-Boc-5-methoxytryptophan methyl ester.

Conclusion

The stability of N-Boc-5-methoxytryptophan methyl ester is a critical factor in its successful application in pharmaceutical synthesis. By understanding its inherent chemical labilities and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important building block. A proactive approach to stability testing, including well-designed forced degradation studies and the use of a validated stability-indicating analytical method, is essential for mitigating risks and ensuring the integrity of the final drug product.

References

-

Bandarage, UK, et al. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Phys. Chem. Chem. Phys. 2020;22(37):21256-21267. [Link]

-

Ximenes, VF, et al. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Braz J Med Biol Res. 2005;38(11):1593-601. [Link]

-

Organic Syntheses. N-Boc-l-tryptophan methyl ester. Organic Syntheses. Accessed January 27, 2026. [Link]

-

Pasha, SI, Ibrahim, M, Balaram, VM. Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy. 2016;6(11):27-33. [Link]

-

American Society for Microbiology. Indole Test Protocol. American Society for Microbiology. Published December 8, 2009. Accessed January 27, 2026. [Link]

-

Bren, UV, et al. Photodegradation of methoxy substituted curcuminoids. Food Chemistry. 2010;123(2):303-311. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Published August 2003. Accessed January 27, 2026. [Link]

-

Alsante, KM, et al. A new approach to forced degradation studies using anhydrous conditions. Pharm Technol. 2003;27(4):56-70. [Link]

-

SIELC Technologies. 5-Methoxyindole. SIELC Technologies. Published May 16, 2018. Accessed January 27, 2026. [Link]

-

Skibiński, R, et al. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics. 2019;11(7):299. [Link]

-

Hasan, S, et al. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. Catalysts. 2020;10(1):10. [Link]

-

El-Gizawy, SM, et al. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. J AOAC Int. 2016;99(4):947-54. [Link]

-

ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Accessed January 27, 2026. [Link]

-

Reddy, AS, et al. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Org. Biomol. Chem. 2017;15(3):605-609. [Link]

-

Mulay, RS, Bachhav, RS. Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. 2021;5(6):250-259. [Link]

-

Aceves-Hernandez, JM, et al. Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. Int J Mol Sci. 2021;22(11):5895. [Link]

-

ResearchGate. ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and... ResearchGate. Accessed January 27, 2026. [Link]

-

van den Berg, R, et al. Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. 2020;4(1):1-10. [Link]

-

Ioele, G, et al. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics. 2017;9(3):28. [Link]

-

Kyselova, L, et al. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. Metabolites. 2021;11(5):294. [Link]

-

ResearchGate. Kinetics of browning and correlations between browning degree and pyrazine compounds in L-ascorbic acid/acidic amino acid model systems. ResearchGate. Accessed January 27, 2026. [Link]

Sources

An In-depth Technical Guide to N-Boc-5-methoxytryptophan Methyl Ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

N-Boc-5-methoxytryptophan methyl ester is a derivative of the naturally occurring amino acid 5-methoxytryptophan. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the methyl ester on the carboxylic acid facilitates its use as a building block in solid-phase and solution-phase peptide synthesis. These protecting groups prevent unwanted side reactions and allow for controlled, sequential addition to a peptide chain.

The parent amino acid, 5-methoxytryptophan, is a metabolite of L-tryptophan and has been noted for its anti-inflammatory and tumor-suppressing activities. Its incorporation into peptide structures is a key strategy for developing novel therapeutics.

Chemical Structure:

Caption: Chemical structure of N-Boc-5-methoxytryptophan methyl ester.

Physicochemical Properties:

| Property | Value | Source/Method |

| CAS Number | Not assigned | - |

| Molecular Formula | C18H24N2O5 | Calculated |

| Molecular Weight | 348.39 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[1][2] |

| Solubility | Soluble in methanol, DMF, and other organic solvents | Analogy to similar compounds[1] |

Related Compounds:

| Compound | CAS Number | Key Differences |

| N-Boc-L-tryptophan methyl ester | 33900-28-6[1][3] | Lacks the 5-methoxy group. |

| 5-Methoxy-L-tryptophan | 25197-96-0[4] | Lacks the Boc and methyl ester protecting groups. |

| N-Boc-5-hydroxytryptophan methyl ester | 203736-17-8[5] | Has a 5-hydroxyl group instead of a 5-methoxy group. |

Synthesis Protocol

The synthesis of N-Boc-5-methoxytryptophan methyl ester can be achieved through a two-step process starting from 5-methoxy-L-tryptophan. This involves the protection of the amine with a Boc group, followed by the esterification of the carboxylic acid.

Step 1: Boc Protection of 5-Methoxy-L-tryptophan

This reaction introduces the tert-butyloxycarbonyl (Boc) protecting group onto the alpha-amino group of 5-methoxy-L-tryptophan.

-

Materials:

-

5-Methoxy-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 5-methoxy-L-tryptophan in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Boc anhydride (1.1 equivalents) in dioxane dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution.

-

Extract the product, N-Boc-5-methoxy-L-tryptophan, with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Step 2: Methyl Esterification

This step converts the carboxylic acid of N-Boc-5-methoxy-L-tryptophan to its methyl ester.

-

Materials:

-

N-Boc-5-methoxy-L-tryptophan

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl2) or another suitable esterification reagent

-

Sodium bicarbonate (saturated aqueous solution)

-

-

Procedure:

-

Suspend N-Boc-5-methoxy-L-tryptophan in anhydrous methanol at 0°C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-Boc-5-methoxytryptophan methyl ester by flash column chromatography on silica gel.

-

Synthesis Workflow Diagram:

Caption: Two-step synthesis of N-Boc-5-methoxytryptophan methyl ester.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-Boc-5-methoxytryptophan methyl ester, a suite of analytical techniques should be employed.

Characterization Techniques:

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.8 ppm), the methyl ester (a singlet around 3.7 ppm), and the aromatic and aliphatic protons of the tryptophan backbone. |

| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all carbons, including the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the indole ring and the methoxy group. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to determine the purity of the compound. A single major peak indicates a high degree of purity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | The IR spectrum should display characteristic absorption bands for the N-H stretch of the Boc-protected amine, the C=O stretches of the carbamate and ester, and the aromatic C-H stretches of the indole ring. |

Characterization Workflow:

Caption: Analytical workflow for product confirmation.

Applications in Research and Drug Development

N-Boc-5-methoxytryptophan methyl ester is a valuable building block for the synthesis of peptides and peptidomimetics. The 5-methoxy group can influence the pharmacological properties of the resulting peptide, such as its binding affinity, selectivity, and metabolic stability.

Potential Applications:

-

Peptide Synthesis: As a protected amino acid, its primary application is in the synthesis of peptides containing a 5-methoxytryptophan residue. This is particularly relevant for creating analogs of naturally occurring peptides to study structure-activity relationships.

-

Drug Discovery: The incorporation of 5-methoxytryptophan into drug candidates may leverage its known anti-inflammatory and anti-tumor properties. This compound can be used to develop novel therapeutics for a range of diseases, including cancer and chronic inflammatory conditions.

-

Metabolite Studies: The synthesis of labeled versions of this compound (e.g., with ¹³C or ¹⁵N) would enable its use as a tracer in studies of tryptophan metabolism.

Conclusion

While N-Boc-5-methoxytryptophan methyl ester may not have a readily assigned CAS number, its synthesis is straightforward using established protection and esterification methodologies. This guide provides the necessary protocols and characterization framework to enable researchers to produce and validate this compound for their specific applications. Its utility as a building block in peptide synthesis and its potential to impart favorable biological properties make it a valuable tool for scientists in drug discovery and chemical biology.

References

- Google Patents. (n.d.). CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.

-

PubChem. (n.d.). Boc-trp-ome. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). N-Boc-5-hydroxytryptophan Methyl Ester. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 5-Methoxytryptophan. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-L-tryptophan methyl ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Boc-trp-ome | C17H22N2O4 | CID 7021503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

The Synthetic Alchemist's Guide to 5-Methoxytryptophan Derivatives: A Comprehensive Review

Foreword: The Rising Star of the Indole Family

In the vast and ever-expanding universe of pharmacologically active molecules, the indole nucleus stands as a cornerstone of privileged structures. Among its many derivatives, 5-methoxytryptophan (5-MTP) has emerged as a molecule of significant interest, transitioning from a simple metabolite to a key player in the modulation of critical biological pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of the synthetic strategies employed to access 5-MTP and its derivatives. We will delve into the chemical intricacies of these methods, offering not just protocols, but a deeper understanding of the rationale behind the synthetic choices, empowering you to navigate and innovate in this exciting field.

The Biological Impetus: Why Synthesize 5-Methoxytryptophan Derivatives?

The drive to synthesize 5-MTP and its analogs is fueled by their remarkable and diverse biological activities. Initially identified as an endogenous metabolite of L-tryptophan, 5-MTP has been shown to possess potent anti-inflammatory, anti-cancer, and anti-fibrotic properties.[1][2] These effects are often attributed to its ability to modulate key signaling pathways, such as inhibiting cyclooxygenase-2 (COX-2) expression and interfering with TGF-β and PI3K/AKT signaling.[1] This multifaceted bioactivity makes 5-MTP a highly attractive scaffold for the development of novel therapeutics for a range of diseases, from inflammatory disorders and cancer to fibrotic conditions.[1][2]

The following diagram illustrates the biosynthetic pathway of 5-MTP, highlighting its origin from L-tryptophan.

Caption: Biosynthesis of 5-Methoxytryptophan from L-Tryptophan.

Foundational Strategies: Building the 5-Methoxytryptophan Core

The synthesis of 5-MTP derivatives can be broadly categorized into two main approaches: the construction of the amino acid side chain onto a pre-existing 5-methoxyindole core, and the formation of the indole ring system on a suitably functionalized amino acid precursor.

From 5-Methoxyindole: The Mannich Reaction and Malonic Ester Synthesis Pathway

A classic and reliable route to 5-MTP begins with the commercially available 5-methoxyindole. This multi-step synthesis leverages the reactivity of the indole C3 position and the versatility of malonic ester chemistry.

Workflow Overview:

Caption: Synthetic workflow for 5-MTP from 5-methoxyindole.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 5-Methoxygramine (Mannich Reaction)

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxyindole in a suitable solvent such as acetic acid.[3]

-

Reagent Addition: Cool the solution in an ice bath and slowly add a pre-chilled mixture of aqueous formaldehyde and dimethylamine. The reaction involves the in-situ formation of the Eschenmoser's salt-like iminium ion, which is the electrophile.

-

Reaction Progression: Stir the mixture at room temperature. The electron-rich indole C3 position attacks the iminium ion in an electrophilic substitution reaction.[4]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), neutralize the mixture with a base (e.g., NaOH) to precipitate the product. The crude 5-methoxygramine can be purified by recrystallization.

Part B: Alkylation of Diethyl Acetamidomalonate

-

Enolate Formation: In a separate flask, prepare the enolate of diethyl acetamidomalonate by treating it with a strong base like sodium ethoxide in anhydrous ethanol.[1] The acidity of the α-proton of the malonic ester allows for easy deprotonation.

-

Nucleophilic Substitution: Add the synthesized 5-methoxygramine to the enolate solution. The gramine acts as an excellent leaving group (as dimethylamine) upon quaternization, facilitating the SN2 reaction with the malonate enolate.[1]

-

Reaction and Isolation: Heat the reaction mixture to reflux. After completion, the solvent is removed, and the crude product is isolated.

Part C: Hydrolysis and Decarboxylation

-

Hydrolysis: Subject the alkylated malonic ester to acidic or basic hydrolysis to cleave the ester and amide protecting groups.

-

Decarboxylation: Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield the final product, 5-methoxytryptophan.

Table 1: Key Reagents and Conditions for the Mannich-Malonic Ester Synthesis

| Step | Reagents | Solvent | Temperature | Key Considerations |

| Mannich Reaction | 5-Methoxyindole, Formaldehyde, Dimethylamine | Acetic Acid | 0°C to RT | The order of addition and temperature control are crucial to avoid polymerization of formaldehyde. |

| Alkylation | 5-Methoxygramine, Diethyl Acetamidomalonate, Sodium Ethoxide | Anhydrous Ethanol | Reflux | The reaction must be carried out under anhydrous conditions to prevent quenching of the enolate. |

| Hydrolysis & Decarboxylation | Alkylated Malonate, HCl or NaOH | Water/Ethanol | Reflux | The choice of acid or base for hydrolysis depends on the stability of other functional groups in the molecule. |

The Strecker Synthesis: A Convergent Approach

The Strecker synthesis offers a more convergent route to α-amino acids, including 5-MTP.[5] This method involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

General Mechanism of the Strecker Synthesis:

Caption: General mechanism of the Strecker synthesis of amino acids.

For the synthesis of 5-MTP, the starting aldehyde would be 3-(5-methoxy-1H-indol-3-yl)acetaldehyde.

Asymmetric Strecker Synthesis:

A significant advancement in the Strecker synthesis is the development of asymmetric variants to produce enantiomerically pure amino acids. This is often achieved by using a chiral auxiliary, such as a chiral amine, which directs the nucleophilic attack of the cyanide ion to one face of the imine.

Step-by-Step Protocol for Asymmetric Strecker Synthesis of (S)-5-Methoxytryptophan:

-

Chiral Imine Formation: React 3-(5-methoxy-1H-indol-3-yl)acetaldehyde with a chiral amine, for example, (S)-α-methylbenzylamine, to form a chiral imine.

-

Diastereoselective Cyanide Addition: Treat the chiral imine with a cyanide source (e.g., TMSCN with a Lewis acid catalyst). The chiral auxiliary directs the cyanide addition to form a diastereomerically enriched α-aminonitrile.

-

Hydrolysis and Auxiliary Removal: Hydrolyze the aminonitrile under acidic conditions. This step also cleaves the chiral auxiliary, which can often be recovered and reused. The final product is the enantiomerically enriched (S)-5-methoxytryptophan.

Advanced and Emerging Synthetic Strategies

Beyond the classical approaches, several modern synthetic methods have been developed to access 5-MTP and its derivatives with greater efficiency and control.

Enzymatic Synthesis: Nature's Approach

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Tryptophan synthase (TrpS) is an enzyme that can be engineered to catalyze the condensation of 5-hydroxyindole with L-serine to produce 5-hydroxytryptophan, a precursor to 5-MTP.[6][7][8] Further enzymatic O-methylation can then yield 5-MTP.

Advantages of Enzymatic Synthesis:

-

High enantioselectivity, typically producing the natural L-amino acid.

-

Mild reaction conditions (aqueous environment, neutral pH, room temperature).

-

Environmentally friendly.

Challenges:

-

Enzyme stability and cost.

-

Substrate scope can be limited.

Direct C-H Functionalization: The Atom-Economic Frontier

Direct C-H functionalization of the indole ring represents a highly atom-economical approach to synthesize substituted tryptophan derivatives.[9][10][11] This strategy avoids the need for pre-functionalized starting materials. For the synthesis of 5-MTP derivatives, this could involve the direct methoxylation of a tryptophan derivative at the C5 position. However, controlling the regioselectivity of C-H activation on the indole ring remains a significant challenge due to the multiple reactive sites.[10][11]

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring. To synthesize 5-MTP via this route, one would start with a 4-methoxyphenylhydrazine and a suitable keto-acid derivative of glutamic acid. While versatile, this method often requires harsh acidic conditions, which may not be compatible with sensitive functional groups.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are structurally related to tryptophan.[12][13][14] By reacting tryptophan or its derivatives with an aldehyde or ketone under acidic conditions, one can access a wide range of complex indole alkaloids and related structures. While not a direct synthesis of 5-MTP itself, it is a key reaction for elaborating the tryptophan scaffold into more complex derivatives.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Major Synthetic Strategies for 5-Methoxytryptophan Derivatives

| Synthetic Strategy | Starting Materials | Key Features | Advantages | Disadvantages |

| Mannich/Malonic Ester | 5-Methoxyindole | Stepwise construction of the amino acid side chain. | Reliable, scalable, uses readily available starting materials. | Multi-step, can have moderate overall yields. |

| Strecker Synthesis | 3-(5-Methoxy-1H-indol-3-yl)acetaldehyde | Convergent three-component reaction. | High convergence, can be made asymmetric. | Use of toxic cyanide, requires a specific aldehyde precursor. |

| Enzymatic Synthesis | 5-Hydroxyindole, L-Serine | Biocatalytic condensation. | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme cost and stability, potentially limited substrate scope. |

| C-H Functionalization | Tryptophan derivative | Direct modification of the indole ring. | High atom economy, potentially fewer steps. | Regioselectivity can be challenging to control. |

Future Perspectives and Conclusion

The synthesis of 5-methoxytryptophan and its derivatives is a dynamic and evolving field. While traditional methods remain valuable for their reliability, the future lies in the development of more efficient, selective, and sustainable synthetic strategies. The continued exploration of enzymatic and C-H functionalization approaches will undoubtedly lead to novel and more direct routes to these valuable compounds.

This guide has provided a comprehensive overview of the key synthetic methodologies for accessing 5-MTP derivatives. By understanding the principles and practicalities of each approach, researchers are better equipped to design and execute syntheses that will drive the discovery of new medicines and a deeper understanding of the biological roles of this fascinating indole derivative.

References

-

The Strecker Amino Acid Synthesis. Master Organic Chemistry. Published November 12, 2018. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

C H Activation of Indoles | Request PDF. ResearchGate. [Link]

-

Synthesis of Mannich bases related to gramine mediated by zinc chloride. ResearchGate. [Link]

-

Directed Evolution Improves the Enzymatic Synthesis of L-5-Hydroxytryptophan by an Engineered Tryptophan Synthase. PubMed. [Link]

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. [Link]

-

5-methoxytryptophan: an arsenal against vascular injury and inflammation. PubMed. [Link]

-

Give a detailed mechanism for the synthesis of gramine from indole. Filo. [Link]

-